2-Chloro-5-(ethoxymethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(ethoxymethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-2-9-4-5-3-8-6(7)10-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEREWXSIKBLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693803 | |
| Record name | 2-Chloro-5-(ethoxymethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209494-04-1 | |
| Record name | 2-Chloro-5-(ethoxymethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 Chloro 5 Ethoxymethyl Thiazole
Retrosynthetic Approaches to the Thiazole (B1198619) Nucleus
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an efficient synthetic route.
Disconnections at the Thiazole Ring Carbon-Heteroatom Bonds
The primary retrosynthetic disconnections for the thiazole ring of 2-Chloro-5-(ethoxymethyl)thiazole involve breaking the carbon-sulfur and carbon-nitrogen bonds. This approach typically leads to two key fragments: a thioamide or thiourea (B124793) equivalent and an α-halocarbonyl compound. This strategy is the foundation of the widely used Hantzsch thiazole synthesis.
Another disconnection strategy involves the [3+2] cycloaddition approach, where the thiazole ring is formed from a three-atom and a two-atom component. For instance, a thiocyanate (B1210189) can react with a source of a two-carbon unit to form the thiazole core.
Precursors for the 2-Chloro and 5-(ethoxymethyl) Moieties
The selection of appropriate precursors is crucial for introducing the chloro and ethoxymethyl groups at the desired positions on the thiazole ring.
For the 2-chloro substituent , a common precursor is 2-aminothiazole, which can be converted to the 2-chloro derivative via a Sandmeyer-type reaction. researchgate.netmdpi.com In this reaction, the 2-amino group is diazotized with a nitrite (B80452) source, such as sodium nitrite or isoamyl nitrite, in the presence of a copper(I) or copper(II) chloride. mdpi.com Alternatively, direct chlorination of a 2-mercaptothiazole (B1225461) derivative can also yield the 2-chlorothiazole (B1198822). google.com
For the 5-(ethoxymethyl) moiety , a versatile precursor is a compound already containing the ethoxymethyl group attached to a three-carbon backbone that can then be cyclized to form the thiazole ring. For example, 1,3-dichloropropene (B49464) can be converted to 3-chloro-1-propenylisothiocyanate, which upon chlorination can yield 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org The chloromethyl group can then be converted to the ethoxymethyl group. Another approach involves the functionalization of a pre-formed thiazole ring. For instance, a 5-(halomethyl)thiazole can undergo nucleophilic substitution with ethanol (B145695) or sodium ethoxide to introduce the ethoxymethyl group.
Classical and Established Synthetic Routes to Substituted Thiazoles
Several classical methods for thiazole synthesis have been adapted for the preparation of precursors to this compound.
Adaptations of Hantzsch Thiazole Synthesis for this compound Precursors
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. semanticscholar.orgmdpi.com To synthesize a precursor for this compound, a key intermediate would be an α-halocarbonyl compound bearing the ethoxymethyl group at the appropriate position.
For example, 1-bromo-3-ethoxy-2-propanone can be reacted with thiourea to form 2-amino-5-(ethoxymethyl)thiazole. This aminothiazole can then be converted to the target 2-chloro derivative as described previously. The Hantzsch synthesis is known for its reliability and the ability to introduce a variety of substituents onto the thiazole ring. mdpi.com Microwave-assisted Hantzsch reactions have been shown to reduce reaction times and improve yields. nih.gov
Cyclocondensation Reactions Involving Thiourea and Alpha-Halocarbonyl Compounds
Cyclocondensation reactions are a broad class of reactions that form a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule like water or ammonia (B1221849). nih.gov The reaction of thiourea with an appropriate α-halocarbonyl compound is a prime example of a cyclocondensation leading to a 2-aminothiazole, a key precursor. researchgate.net
The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the thiazole ring. The regiochemistry of the cyclocondensation is a critical aspect, determining the final substitution pattern on the thiazole ring. nih.gov
| Precursor 1 | Precursor 2 | Resulting Thiazole Derivative | Subsequent Reaction to Target |
| 1-bromo-3-ethoxy-2-propanone | Thiourea | 2-amino-5-(ethoxymethyl)thiazole | Sandmeyer reaction |
| 2-chloropropenyl thioisocyanate | Sulfonyl chloride | 2-chloro-5-chloromethylthiazole google.com | Nucleophilic substitution with ethanol |
| 2-amino-5-cyanothiazole | Copper dichloride, isoamyl nitrite | 2-chloro-5-cyanothiazole | Reduction and functional group interconversion |
Innovative and Sustainable Synthetic Paradigms
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.govresearchgate.netbepls.com These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Innovative techniques applied to thiazole synthesis include:
Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov
Ultrasonic irradiation: The use of ultrasound can enhance reaction rates and yields in various synthetic transformations, including the synthesis of Hantzsch thiazole derivatives. mdpi.commdpi.com
Green catalysts: The development and use of reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan (B1678972) hydrogels, are key aspects of green chemistry. mdpi.commdpi.com These catalysts can be easily recovered and reused, reducing waste and cost. mdpi.com
Solvent-free reactions: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes the use of volatile organic compounds. semanticscholar.orgbepls.com
Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. mdpi.combepls.com
A notable example of an innovative approach is the photocatalytic chlorination for the synthesis of 2-chloro-5-chloromethylthiazole. google.com This method utilizes light to initiate the chlorination reaction, potentially offering a milder and more selective alternative to traditional chlorinating agents. google.com
| Green Chemistry Approach | Application in Thiazole Synthesis | Advantages |
| Microwave Irradiation | Hantzsch thiazole synthesis nih.gov | Reduced reaction times, higher yields |
| Ultrasonic Irradiation | Synthesis of Hantzsch thiazole derivatives mdpi.commdpi.com | Enhanced reaction rates and yields |
| Reusable Catalysts | Silica (B1680970) supported tungstosilisic acid in Hantzsch synthesis mdpi.com | Catalyst can be recovered and reused, reducing waste |
| Solvent-Free Conditions | One-pot synthesis of Hantzsch thiazole derivatives semanticscholar.org | Minimizes use of volatile organic compounds |
| Photocatalysis | Chlorination for 2-chloro-5-chloromethylthiazole synthesis google.com | Milder reaction conditions, potential for higher selectivity |
Green Chemistry Principles in Thiazole Formation
The synthesis of thiazole derivatives, including the subject compound this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste generation. researchgate.net These approaches offer environmentally benign alternatives to traditional synthetic methods. Key green strategies include the use of eco-friendly solvents like water, microwave-assisted synthesis, and the application of recyclable catalysts. researchgate.netresearchgate.net
Solvent-Free and Microwave-Assisted Synthesis
Solvent-free and microwave-assisted techniques are at the forefront of green chemical synthesis. mdpi.com Microwave irradiation, in particular, has been shown to significantly accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. wisdomlib.orgnih.gov This efficiency minimizes energy consumption and often results in cleaner reactions with fewer byproducts, reducing the need for extensive purification. nih.govoatext.com For instance, some thiazole syntheses that traditionally require several hours of reflux can be completed in minutes under microwave irradiation, with yields sometimes reaching as high as 95-99%. wisdomlib.orgnih.gov
Solvent-free reaction conditions, often coupled with microwave heating, further enhance the green credentials of a synthetic route by eliminating the use of potentially toxic and volatile organic solvents. mdpi.comnih.gov This approach not only prevents pollution but also simplifies the work-up process, making it a more sustainable and economical choice for chemical production. oatext.com
Ultrasonic Irradiation Techniques
Ultrasonic irradiation is another energy-efficient technique that promotes the synthesis of thiazoles under mild conditions. mdpi.comtandfonline.com The application of ultrasound can lead to significantly reduced reaction times and increased product yields. wisdomlib.org This method relies on the phenomenon of acoustic cavitation, which enhances mass transfer and accelerates chemical reactions. nih.gov
Studies have demonstrated the successful synthesis of various thiazole derivatives using ultrasound, often achieving high yields in a matter of minutes. wisdomlib.orgresearchgate.netnih.gov For example, the Hantzsch thiazole synthesis, a classical method for preparing these heterocycles, has been effectively carried out under ultrasonic irradiation, affording the target compounds in good yields. researchgate.netnih.gov The use of ultrasound aligns with green chemistry principles by offering a more energy-efficient and often higher-yielding alternative to conventional heating methods. tandfonline.comnih.gov
Recyclable and Heterogeneous Catalysis
The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, offering a sustainable approach to thiazole synthesis. mdpi.comacs.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which minimizes waste and reduces costs. mdpi.commdpi.com
Examples of such catalysts include:
Chitosan-based hydrogels: These biocompatible and biodegradable catalysts have been used for the synthesis of thiazole derivatives, demonstrating good reusability. mdpi.com
Palladium-metalated porous organic polymers: These act as heterogeneous catalysts and have shown no significant loss of activity after multiple reaction cycles. acs.org
Chitosan-calcium oxide nanocomposites: These have proven to be effective heterogeneous base promoters for high-yield thiazole production and can be reused several times. mdpi.com
Copper-supported hydroxyapatite-encapsulated-γ-Fe2O3: This magnetic nanocatalyst allows for easy recovery and has been used in the one-pot synthesis of thiazole derivatives with excellent yields. tandfonline.com
Porous thiazolo[5,4-d]thiazole-based polymers: When complexed with copper, these materials serve as recyclable heterogeneous catalysts for the synthesis of various heterocyclic compounds. doi.org
The use of these catalysts not only improves the environmental profile of the synthesis but also enhances process efficiency.
Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies
Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for the synthesis of complex molecules like this compound. These methods often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are widely employed for forming carbon-carbon bonds in the synthesis of substituted thiazoles. researchgate.netresearchgate.net For instance, a palladium catalyst can facilitate the coupling of an organozinc reagent (in a Negishi coupling) with a halogenated thiazole precursor. acs.orgnih.gov The choice of ligand is crucial for the efficiency of these reactions, with bulky phosphine (B1218219) ligands often being used to promote the desired transformation. acs.org
While specific examples for the direct synthesis of this compound using these methods are not detailed in the provided results, the general applicability of transition metal-catalyzed cross-coupling to create substituted thiazoles is well-established. researchgate.netuni-muenchen.de These strategies offer a high degree of control over the final structure of the molecule.
Photocatalytic Chlorination Approaches for Thiazole Derivatives
Photocatalytic chlorination represents a modern and often milder approach to introducing chlorine atoms onto heterocyclic rings like thiazole. uni-regensburg.de This method utilizes light to activate a photocatalyst, which then initiates the chlorination reaction. google.com
A patented method describes the photocatalytic chlorination of a thiazole precursor to produce 2-chloro-5-chloromethylthiazole. google.com The process involves dissolving the starting material and a chlorinating agent in a solvent, adding a catalyst, and then irradiating the mixture with ultraviolet light. google.com This approach is presented as a solution to improve product quality and yield compared to previous methods. google.com
Visible-light-mediated methods are also being developed for the chlorination of aromatic compounds, offering a potentially more benign alternative to UV irradiation. uni-regensburg.de These reactions can sometimes be performed without a catalyst, further enhancing their green credentials. researchgate.net The functional group tolerance of these photocatalytic methods can be quite broad, allowing for the chlorination of molecules with various other functionalities. uni-regensburg.de
Optimization of Reaction Parameters and Process Efficiency
The efficiency of any synthetic process, including that of this compound, is highly dependent on the optimization of reaction parameters. Key factors that are typically fine-tuned include temperature, reaction time, solvent, and the choice and amount of catalyst.
For instance, in a process for preparing 2-chloro-5-chloromethyl-thiazole, the reaction temperature is controlled within a specific range, and the reaction time can vary from a few hours to several days. google.com Similarly, in another patented process, the reaction is carried out at temperatures between -40° C and +30° C. google.com The choice of solvent is also critical, with inert solvents often being preferred to avoid unwanted side reactions. google.com
In microwave-assisted syntheses, the power and duration of irradiation are crucial parameters. researchgate.net For example, one study on thiazole synthesis found that high power and long irradiation times could lead to decomposition, and identified the optimal conditions to be a specific power level and a pulsing irradiation function. researchgate.netnih.gov The goal of optimization is to maximize the yield and purity of the desired product while minimizing energy consumption and waste generation.
Influence of Solvents and Reagents on Reaction Yield and Selectivity
The choice of solvents and reagents is a determining factor in the yield and purity of 2-chloro-5-(chloromethyl)thiazole. The reaction of 1,3-dichloropropene with a thiocyanate salt is a key step where the solvent system plays a crucial role.
Solvent Effects: Research indicates that the use of a single, non-water-soluble organic solvent leads to low yields of the desired intermediates. epo.org Conversely, employing water-soluble organic solvents with a boiling point under 150°C, such as acetonitrile, ethanol, or acetone, is preferred. epo.org A patented process highlights the use of water itself as a reaction solvent for the reaction of 2-chloropropenyl isothiocyanate with sulfuryl chloride, reporting yields as high as 95-98% and avoiding issues related to organic solvents. google.com In processes utilizing a phase transfer catalyst, a broader range of solvents, including hydrocarbons like toluene (B28343) and hexane, can be effective. epo.org The optimal amount of solvent is typically between 1 to 5 times the weight of the crude product being purified. epo.org
Reagent Selection: The primary synthesis route involves the reaction of a precursor like 3-chloro-1-isothiocyanato-1-propene or 2-chloroallyl isothiocyanate with a chlorinating agent. epo.orgnbinno.com Suitable chlorinating agents include chlorine gas, sulfuryl chloride, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). google.com In some methods, an oxidizing agent, such as a peroxy acid, is used in conjunction with the chlorinating agent to facilitate the desired transformation. google.com
Table 1: Influence of Solvent on Intermediate Yield in the Synthesis of 3-chloro-1-thiocyanato-2-propene
| Solvent System | Catalyst | Yield | Source |
|---|---|---|---|
| Non-water-soluble organic solvent (singly) | None | Low | epo.org |
| Dimethyl sulfoxide (B87167) (DMSO) | None | 47% | epo.org |
| Dimethyl sulfoxide (DMSO) | Tetrabutylammonium (B224687) chloride (Phase Transfer Catalyst) | 70% | epo.org |
| Water-soluble organic solvent (e.g., acetonitrile) | Not specified | High | epo.org |
| Water | Not specified (Reactants: 2-chloropropenyl isothiocyanate and sulfuryl chloride) | 95-98% | google.com |
Temperature and Pressure Profiling for Enhanced Conversion
Temperature Optimization: Different synthetic routes operate under varied thermal conditions.
The reaction of 1,3-dichloropropene and a thiocyanate salt is typically conducted between 0°C and 150°C, with a more favorable range being 20°C to 80°C. epo.org
A process starting from allyl isothiocyanate specifies a chlorination step at a much lower temperature, between -40°C and +30°C. google.com
Another patented method involves the introduction of chlorine at a temperature of 25-40°C, followed by a stirring period of 3-12 hours within the same temperature range. google.com
A greener synthesis approach specifies a chlorination temperature of 5°C to 20°C. unifiedpatents.com
For purification via crystallization, the preferred temperature range is -50°C to 30°C. epo.org
Pressure Considerations: The available literature does not emphasize pressure profiling as a key variable for enhancing conversion in the primary synthesis steps, suggesting they are typically performed at atmospheric pressure. However, reduced pressure is commonly applied during the purification stage, specifically for distillation of the final product. epo.org While high-pressure flow reactors are used in modern organic synthesis, specific applications to this compound's synthesis are not detailed. researchgate.net
Table 2: Temperature Conditions for Synthesis of 2-Chloro-5-(chloromethyl)thiazole and Intermediates
| Synthetic Step/Method | Temperature Range | Preferred Range | Source |
|---|---|---|---|
| Reaction of 1,3-dichloropropene and thiocyanate | 0°C to 150°C | 20°C to 80°C | epo.org |
| Reaction of allyl isothiocyanate | -40°C to +30°C | Not Specified | google.com |
| Chlorination of 1-isothiocyanate-2-chloro-2-propenyl | 25°C to 40°C | Not Specified | google.com |
| "Green" chlorination reaction | 5°C to 20°C | Not Specified | unifiedpatents.com |
| Purification by Crystallization | -50°C to 30°C | -30°C to 0°C | epo.org |
Catalyst Design and Loading for Targeted Synthesis
Catalysts can significantly improve the efficiency of the synthesis of 2-chloro-5-(chloromethyl)thiazole intermediates. Phase transfer catalysts (PTCs) are particularly effective in biphasic reaction systems.
The use of a PTC is shown to substantially increase the yield of 3-chloro-1-thiocyanato-2-propene when reacting 1,3-dichloropropene and a thiocyanate salt in an organic solvent like dimethyl sulfoxide (DMSO). epo.org One study demonstrated that the yield jumped from 47% without a catalyst to 70% with the addition of tetrabutylammonium chloride. epo.org In a specific example, 43 mg of tetrabutylammonium chloride was used in a reaction containing 2.14 g of sodium thiocyanate, providing an insight into effective catalyst loading. epo.org While general organic synthesis literature indicates that catalyst loading can vary from a few mol% to stoichiometric amounts depending on the reaction, specific studies on catalyst design beyond PTCs for this particular synthesis are not detailed in the provided results. lu.se
Stereochemical Considerations in the Synthesis of Chiral Analogues (if applicable)
The molecule this compound is achiral and does not have any stereocenters. Therefore, this section applies only to the synthesis of its potential chiral analogues or derivatives.
The provided research does not describe the synthesis of chiral analogues of this compound specifically. However, the synthesis of chiral molecules containing a thiazole ring is an active area of research. wgtn.ac.nz Should a chiral analogue be a synthetic target, established methods in asymmetric synthesis would likely be employed. These could include:
Asymmetric Hydrogenation: Using chiral catalysts, such as N,P-ligated iridium complexes, to hydrogenate a prochiral alkene precursor, thereby creating a stereocenter with high enantioselectivity. researchgate.net
Use of Chiral Building Blocks: Incorporating a pre-existing chiral center from a starting material that is then carried through the synthetic sequence.
Dynamic Stereochemistry: For more complex analogues, concepts like atropisomerism (chirality arising from restricted rotation around a single bond) could be relevant, requiring careful design to control the stereochemistry. unibo.it
For instance, the synthesis of chiral thiazole-containing macrocycles has been achieved through methods like gold-catalyzed thiazole formation. wgtn.ac.nz These general principles of asymmetric synthesis would be applicable to the construction of chiral derivatives of the 2-chloro-thiazole scaffold.
Advanced Derivatization and Functionalization of 2 Chloro 5 Ethoxymethyl Thiazole
Reactions at the 2-Chloro Position of the Thiazole (B1198619) Ring
The chlorine atom at the 2-position of the thiazole ring is a versatile handle for introducing molecular diversity. This is primarily achieved through nucleophilic aromatic substitution and modern cross-coupling methodologies.
Nucleophilic Aromatic Substitution with Diverse Nucleophiles
Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of transformations for functionalizing aromatic and heteroaromatic systems. nih.gov In the context of 2-chloro-5-(ethoxymethyl)thiazole, the electron-withdrawing nature of the thiazole ring facilitates the displacement of the chloride by a variety of nucleophiles. While traditional SNAr reactions often necessitate significant activation of the aromatic ring by strongly electron-withdrawing groups, concerted SNAr pathways can proceed without such stringent requirements. nih.gov These reactions are crucial in medicinal and agrochemical research. nih.gov For instance, the substitution of the 2-chloro group with various amines, thiols, and alkoxides can be readily accomplished, leading to the corresponding 2-amino, 2-thio, and 2-alkoxy derivatives. The reaction conditions for these substitutions are typically mild, often involving a base in a suitable solvent.
A related compound, 2-chloro-5-chloromethylthiazole (B146395), serves as a versatile intermediate for creating agrochemicals and pharmaceuticals. semanticscholar.org The displacement of the aliphatic halogen with a formate (B1220265) anion, followed by hydrolysis, yields 2-chloro-5-hydroxymethyl-thiazole. semanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are readily applicable to the functionalization of this compound.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a powerful tool for introducing aryl or heteroaryl substituents at the 2-position. A study on the Suzuki-Miyaura cross-coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids demonstrated regioselective coupling at the 5-chloro position under room temperature conditions. nih.gov This methodology can be adapted for this compound, allowing for the synthesis of 2-aryl-5-(ethoxymethyl)thiazoles. Microwave-assisted Suzuki-Miyaura reactions in aqueous media have also been developed for the synthesis of 5-substituted thiazoles, offering a rapid and high-yielding approach. rsc.org
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is typically performed under mild conditions, such as at room temperature with an amine base. wikipedia.org It has been successfully applied to functionalized thiazoles, including the regioselective cross-coupling of 2,4-ditrifloylthiazoles at the C2-position. nih.gov This indicates that this compound can be effectively coupled with various terminal alkynes to produce 2-alkynyl-5-(ethoxymethyl)thiazoles.
The Negishi coupling , which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, provides another avenue for C-C bond formation at the 2-position. This reaction is known for its high functional group tolerance and has been widely used in the synthesis of complex natural products and pharmaceuticals.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 2-Aryl-5-(ethoxymethyl)thiazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 2-Alkynyl-5-(ethoxymethyl)thiazole |
| Negishi | Organozinc compound | Ni or Pd catalyst | 2-Alkyl/Aryl-5-(ethoxymethyl)thiazole |
Reductive Dehalogenation and Subsequent Functionalization
Reductive dehalogenation of the 2-chloro group provides access to 5-(ethoxymethyl)thiazole. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. semanticscholar.org The resulting 5-(ethoxymethyl)thiazole can then undergo further functionalization at the now vacant 2-position through electrophilic substitution reactions, although the reactivity of the thiazole ring at this position is generally lower compared to the 5-position.
Transformations of the 5-(ethoxymethyl) Side Chain
The ethoxymethyl group at the 5-position offers additional opportunities for derivatization, allowing for the introduction of different functional groups.
Ether Cleavage and Hydrolysis to the Hydroxymethyl Group
The ethoxy group of the 5-(ethoxymethyl) side chain can be cleaved to unveil the corresponding hydroxymethyl group. This transformation is typically achieved through hydrolysis under acidic or basic conditions, or by using specific ether-cleaving reagents. For instance, the conversion of 2-chloro-5-chloromethylthiazole to 2-chloro-5-hydroxymethylthiazole has been documented, involving the displacement of the chloromethyl group followed by hydrolysis. semanticscholar.org This hydroxymethyl functionality serves as a valuable precursor for further modifications.
Oxidation Reactions of the Methylene (B1212753) Moiety
The methylene group within the 5-(ethoxymethyl) side chain is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of an aldehyde or a carboxylic acid at the 5-position. The oxidation of similar hydroxymethyl groups on heterocyclic rings, such as 5-(hydroxymethyl)furfural (HMF), has been extensively studied. frontiersin.orgnih.govresearchgate.net These studies often employ catalysts like gold supported on metal oxides to achieve selective oxidation to the corresponding aldehyde or carboxylic acid. frontiersin.orgnih.gov These methodologies can be conceptually applied to the 5-(ethoxymethyl)thiazole system, potentially yielding 2-chloro-5-formylthiazole or 2-chloro-5-thiazolecarboxylic acid, which are valuable building blocks for more complex structures.
Esterification and Etherification of the 5-Substituent
The functionalization of the 5-position of the 2-chlorothiazole (B1198822) ring often begins with the precursor, (2-chlorothiazol-5-yl)methanol. This key intermediate is readily prepared from 2-chloro-5-chloromethylthiazole through a two-step process involving displacement of the primary chloride with a formate anion, followed by hydrolysis. semanticscholar.org The resulting alcohol serves as a versatile handle for subsequent esterification and etherification reactions, allowing for the introduction of a wide array of ester and ether functionalities.
Esterification: The hydroxyl group of (2-chlorothiazol-5-yl)methanol can be readily esterified using standard acylation methods. Reaction with carboxylic acid anhydrides, often in the presence of a base such as pyridine (B92270) or a tertiary amine, provides the corresponding esters in good yields. libretexts.org This method is highly versatile, allowing for the synthesis of a diverse range of ester derivatives with varying alkyl and aryl side chains.
Etherification: The synthesis of ethers from (2-chlorothiazol-5-yl)methanol is commonly achieved through the Williamson ether synthesis. francis-press.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide (e.g., ethyl iodide or bromide) to furnish the desired ether, such as the target compound this compound. masterorganicchemistry.comkhanacademy.org The choice of the alkylating agent allows for the introduction of a wide variety of ether side chains.
Table 1: Representative Esterification and Etherification Reactions of (2-chlorothiazol-5-yl)methanol
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| (2-chlorothiazol-5-yl)methanol | Acetic anhydride, Pyridine | (2-chlorothiazol-5-yl)methyl acetate (B1210297) | Esterification |
| (2-chlorothiazol-5-yl)methanol | Benzoyl chloride, Triethylamine | (2-chlorothiazol-5-yl)methyl benzoate | Esterification |
Direct C-H Functionalization of the Thiazole Ring
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For this compound, the C4-position of the thiazole ring represents a prime target for such transformations. The electronic nature of the substituents on the thiazole ring plays a crucial role in directing the regioselectivity of these reactions. The electron-withdrawing 2-chloro substituent and the 5-ethoxymethyl group influence the reactivity of the C4-H bond, making it susceptible to metallation and subsequent cross-coupling reactions.
Palladium-catalyzed direct arylation is a prominent method for the C-H functionalization of thiazoles. nih.govchemrxiv.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective arylation at the C4 position. For instance, a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base can facilitate the coupling of this compound with a variety of aryl halides or pseudo-halides, leading to the formation of 4-aryl-2-chloro-5-(ethoxymethyl)thiazole derivatives. These reactions are believed to proceed through a concerted metalation-deprotonation mechanism. researchgate.net
Table 2: Potential Direct C-H Functionalization Reactions of this compound
| Substrate | Coupling Partner | Catalyst System | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Aryl bromide | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Aryl-2-chloro-5-(ethoxymethyl)thiazole | C-H Arylation |
| This compound | Heteroaryl iodide | PdCl₂(dppf), Cs₂CO₃ | 4-Heteroaryl-2-chloro-5-(ethoxymethyl)thiazole | C-H Heteroarylation |
| This compound | Alkene | [RhCp*Cl₂]₂, AgSbF₆ | 4-Alkenyl-2-chloro-5-(ethoxymethyl)thiazole | C-H Alkenylation |
Multi-Component Reactions Incorporating the this compound Moiety
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates the majority of the atoms from the starting materials. These reactions are of great interest in diversity-oriented synthesis and drug discovery. The this compound scaffold can be incorporated into MCRs through its aldehyde derivative, 2-chlorothiazole-5-carbaldehyde (B1585635). This key intermediate is accessible through the oxidation of (2-chlorothiazol-5-yl)methanol or via direct formylation of 2-chlorothiazole. researchgate.netmdpi.com
The aldehyde functionality of 2-chlorothiazole-5-carbaldehyde allows it to participate in a variety of well-known MCRs, leading to the rapid assembly of complex heterocyclic systems containing the 2-chlorothiazole unit.
Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones. wikipedia.orgbohrium.com Using 2-chlorothiazole-5-carbaldehyde as the aldehyde component would lead to the synthesis of dihydropyrimidines bearing the 2-chlorothiazole substituent at the 4-position.
Hantzsch Dihydropyridine Synthesis: In this MCR, an aldehyde is condensed with two equivalents of a β-ketoester and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate to form dihydropyridines. wikipedia.orgorganic-chemistry.org The incorporation of 2-chlorothiazole-5-carbaldehyde would yield dihydropyridines with the 2-chlorothiazole moiety at the 4-position, which are valuable scaffolds in medicinal chemistry.
Ugi Reaction: This versatile four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides. wikipedia.orgorganic-chemistry.org The use of 2-chlorothiazole-5-carbaldehyde in an Ugi reaction would allow for the creation of a diverse library of peptide-like molecules containing the 2-chlorothiazole core.
Table 3: Potential Multi-Component Reactions with 2-Chlorothiazole-5-carbaldehyde
| Reaction Name | Reactants | Product Class |
|---|---|---|
| Biginelli Reaction | 2-chlorothiazole-5-carbaldehyde, Ethyl acetoacetate (B1235776), Urea | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | 2-chlorothiazole-5-carbaldehyde, Ethyl acetoacetate (2 eq.), Ammonium acetate | Dihydropyridine |
| Ugi Reaction | 2-chlorothiazole-5-carbaldehyde, Aniline, Acetic acid, tert-Butyl isocyanide | α-Acylamino amide |
2 Chloro 5 Ethoxymethyl Thiazole As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Frameworks
The structural arrangement of 2-chloro-5-(ethoxymethyl)thiazole makes it an ideal starting point for constructing more elaborate molecular architectures, including fused and polycyclic systems.
The presence of the chloro-substituent at the 2-position of the thiazole (B1198619) ring is pivotal for the construction of fused heterocyclic systems. This position is electron-deficient and thus activated for nucleophilic attack, which can be exploited to form an additional ring fused to the thiazole core. By reacting this compound with a binucleophilic reagent, a condensation-cyclization reaction can be initiated to yield various fused thiazole frameworks.
For instance, reactions with hydrazines or substituted thioureas can lead to the formation of thiazolo[3,2-b]triazoles or thiazolo[3,2-a]pyrimidines, respectively. The general strategy involves the initial displacement of the 2-chloro group by a nucleophilic atom (e.g., nitrogen or sulfur) of the reagent, followed by an intramolecular cyclization of a second nucleophilic group onto the thiazole ring or an adjacent atom. While specific examples starting directly from this compound are not extensively documented, the reactivity pattern is well-established for the 2-chlorothiazole (B1198822) class, making it a predictable and valuable building block for generating novel polycyclic scaffolds.
Beyond fused systems, this compound serves as a linchpin for assembling a wide range of diverse chemical structures. The reactivity of the 2-chloro group allows for its replacement with various functional groups through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This versatility enables chemists to append different molecular fragments to the thiazole core, thereby creating extensive libraries of new compounds.
Heterocyclic compounds are among the most important and varied families of molecules used in organic synthesis, acting as foundational scaffolds in medicinal chemistry and materials science. sigmaaldrich.com The 2-chlorothiazole moiety can be coupled with amines, thiols, alcohols, and organometallic reagents to generate derivatives with tailored electronic and steric properties. The ethoxymethyl side chain, while more stable than its chloromethyl precursor, can also be a site for chemical modification or can serve to enhance the solubility and bioavailability of the final functional molecules.
Intermediate in the Construction of Functional Molecules for Research
The unique combination of reactive handles on this compound makes it a valuable intermediate for synthesizing molecules designed for specific research applications, from analytical chemistry to agrochemical discovery.
The development of specialized chemical probes and reagents is essential for modern biological and chemical analysis. While specific literature detailing the use of this compound for creating analytical probes is limited, the core thiazole structure is a known component in some fluorescent dyes and sensor molecules. The potential exists to use this compound as a scaffold, where displacement of the 2-chloro group with a fluorophore or a specific binding moiety could yield novel analytical reagents. The ethoxymethyl group could be used to modulate the probe's solubility in different media, such as aqueous buffers or organic solvents, a critical aspect of probe design.
The most significant and well-documented application of the 2-chloro-5-substituted-methylthiazole scaffold is in the agrochemical sector. The precursor, 2-chloro-5-(chloromethyl)thiazole (CCMT), is a vital intermediate for producing second-generation neonicotinoid insecticides like Thiamethoxam. google.comnih.gov The synthetic methods used to produce these agrochemicals from CCMT are directly applicable to its ethoxymethyl analog.
The synthesis of Thiamethoxam involves the reaction of CCMT with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. google.com This reaction is a nucleophilic substitution where the nitrogen atom of the oxadiazine ring displaces the chloride from the chloromethyl group of CCMT.
Synthetic Reaction for Thiamethoxam Precursor
| Reactant 1 | Reactant 2 | Solvent | Acid-Binding Agent | Product |
|---|
Table 1: A representative synthetic method for an agrochemically relevant molecule using the 2-chloro-5-chloromethylthiazole (B146395) scaffold. This method highlights the key C-N bond formation at the 5-position side chain. google.com
Replacing the chloromethyl group with an ethoxymethyl group is a recognized strategy to create analogues with different biological profiles. nih.gov Therefore, this compound is a key precursor for synthesizing novel analogues of existing agrochemicals for research into structure-activity relationships.
Utilization in Combinatorial Library Synthesis for Chemical Space Exploration (methodological focus)
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. This approach is instrumental in drug discovery and materials science for exploring a vast chemical space to find compounds with desired properties. This compound is an excellent scaffold for combinatorial synthesis due to its defined points of diversification.
The primary method involves using the 2-chloro position as an anchor point for diversification. A library of nucleophiles (e.g., a collection of different amines or thiols) can be reacted in parallel with this compound. This approach generates a library where the core 5-(ethoxymethyl)thiazole structure is constant, but the substituent at the 2-position varies across the library.
Methodological Approach for Combinatorial Library Synthesis
Scaffold Preparation: Synthesize and purify the core building block, this compound.
Parallel Reaction Setup: In a multi-well plate or an array of reaction vessels, dispense the scaffold into each container.
Reagent Addition: Add a different nucleophile (e.g., from a pre-selected library of amines) to each well.
Reaction and Work-up: Allow the reactions to proceed, followed by a streamlined purification process to isolate the final products.
Characterization and Screening: The resulting library of compounds is then analyzed and screened for biological activity or other desired properties.
This methodological focus on parallel synthesis allows for the efficient generation of hundreds or thousands of unique molecules, significantly accelerating the pace of discovery. nih.gov The stability of the ethoxymethyl group under many reaction conditions makes the title compound a robust choice for such synthetic campaigns.
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Chloro-5-(ethoxymethyl)thiazole, offering precise insights into its molecular framework.
Proton (¹H) NMR for Ligand-Based Structural Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton on the thiazole (B1198619) ring (H-4) typically appears as a singlet. The methylene (B1212753) protons of the ethoxymethyl group (-CH₂-O-) and the methyl protons (-CH₃) of the ethyl group also exhibit characteristic signals, often as a quartet and a triplet, respectively, due to spin-spin coupling with neighboring protons.
Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiazole ring (C-2, C-4, and C-5) and the ethoxymethyl side chain (-CH₂-O- and -CH₃) are diagnostic of their bonding and electronic environment. For example, the carbon atom bonded to the chlorine (C-2) is significantly deshielded and appears at a characteristic downfield shift.
Table 1: Representative NMR Data for Thiazole Derivatives
| Compound | ¹H NMR (CDCl₃, δ, ppm) | ¹³C NMR (CDCl₃, δ, ppm) | Reference |
|---|---|---|---|
| 2-Chloro-5-(chloromethyl)thiazole | 7.3 (s, 1H, H-4), 4.6 (s, 2H, -CH₂Cl) | 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂-) | chemicalbook.com |
| Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate | 7.82 (d, J=7 Hz, 2H), 7.31 (d, J=7 Hz, 2H), 4.84 (s, 2H), 3.82 (s, 3H), 3.45 (s, 3H) | 169.2, 161.4, 160.0, 137.1, 130.9, 129.0, 128.0, 124.0, 67.9, 58.8, 52.3 | amazonaws.com |
| 2-chloro-N-(5-methoxybenzothiazol-2-yl)acetamide | 9.98 (s, 1H, NH), 7.57-7.27 (m, 3H, Ar-H), 4.39 (s, 2H, -CH₂), 3.82 (s, 3H, OCH₃) | 170.44 (C=O), 161.52 (C-2 thiazole), 151.85, 147.47, 131.47, 126.21, 116.23, 110.48, 54.76 (OCH₃), 44.82 (-CH₂) | pnrjournal.com |
This table presents data for related thiazole derivatives to provide context for the expected spectral features of this compound. The exact chemical shifts for the title compound may vary.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the ethoxymethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the ethoxymethyl side chain and the thiazole ring, as well as confirming the positions of the substituents on the ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₆H₈ClNOS.
The electron ionization (EI) mass spectrum of related thiazole derivatives often shows a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways may include the loss of the ethoxy group, the entire ethoxymethyl side chain, or the chlorine atom, leading to the formation of specific fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also a key diagnostic feature in the mass spectrum. dtic.mil
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
C-H stretching vibrations of the alkyl groups.
C=N and C=C stretching vibrations within the thiazole ring.
C-O stretching of the ether linkage.
C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum is particularly sensitive to the vibrations of the thiazole ring and can be used to confirm its structure. researchgate.net The C-S bond, which is often weak in the IR spectrum, may show a more prominent signal in the Raman spectrum.
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
In the context of synthetic chemistry, both GC and HPLC are powerful tools for real-time monitoring of reaction conversion and for the final purity assessment of the product. For a compound like this compound, GC analysis would likely be suitable given its anticipated volatility. The choice of column, temperature programming, and detector would be optimized to achieve good resolution between the starting materials, intermediates, the final product, and any by-products.
HPLC, with its wide range of stationary and mobile phase combinations, offers a versatile alternative, particularly for compounds that may be thermally labile or less volatile. A typical approach would involve reverse-phase chromatography.
Despite the logical application of these techniques, no specific GC or HPLC methods for this compound have been documented in the reviewed scientific literature. Commercial suppliers may possess such data for their products, but it is not typically published in peer-reviewed journals. justia.com
Preparative Chromatography for Compound Isolation
Following a chemical synthesis, purification of the target molecule is essential. Preparative chromatography, which operates on the same principles as analytical chromatography but on a larger scale, is a standard method for isolating compounds. For this compound, this could involve column chromatography using a suitable stationary phase like silica (B1680970) gel.
The selection of an appropriate solvent system (eluent) would be critical to effectively separate the desired product from unreacted starting materials and impurities. The process involves loading the crude reaction mixture onto the column and eluting with the chosen solvent or solvent gradient, collecting fractions, and analyzing them to identify those containing the pure compound. While patents describe the purification of the related compound 2-chloro-5-chloromethylthiazole (B146395) using chromatography, specific conditions for this compound are not provided. google.com
Theoretical and Computational Investigations of 2 Chloro 5 Ethoxymethyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and other fundamental properties of a molecule.
An analysis of the electronic structure of 2-Chloro-5-(ethoxymethyl)thiazole would reveal the distribution of electrons within the molecule. Key to this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich thiazole (B1198619) ring, while the LUMO may be influenced by the electron-withdrawing chloro group.
By calculating the distribution of electron density and generating a Molecular Electrostatic Potential (MEP) map, specific sites of reactivity can be predicted. The MEP map illustrates the charge distribution from the perspective of an approaching reagent. For this compound:
Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow on an MEP map) are electron-rich and thus prone to attack by electrophiles. These would likely be located around the nitrogen and sulfur atoms of the thiazole ring.
Electrophilic Sites: Regions with positive electrostatic potential (often colored blue) are electron-deficient and susceptible to attack by nucleophiles. The carbon atom attached to the chlorine atom is a probable electrophilic site due to the halogen's electron-withdrawing nature.
The ethoxymethyl group attached to the thiazole ring is flexible, allowing for the existence of different spatial arrangements, or conformers. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. The goal is to identify the most stable conformer(s), which correspond to the minima on the potential energy surface. These studies would reveal the preferred three-dimensional shape of this compound in the gas phase, providing insights into how it might interact with other molecules.
Molecular Modeling and Simulation Studies
Molecular modeling encompasses a broader range of computational techniques, including those that simulate molecular behavior and predict spectroscopic properties.
Computational methods can predict various spectroscopic data. These theoretical predictions are invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure of the molecule and the assignment of signals to specific atoms.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Calculating these vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=N stretches, or C-Cl stretches.
Below is a hypothetical table of predicted vibrational frequencies for the most stable conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3150 |
| C-H stretch (aliphatic) | 2950-3000 |
| C=N stretch | 1600-1650 |
| C=C stretch | 1550-1600 |
| C-O stretch | 1050-1150 |
| C-Cl stretch | 700-800 |
This table is illustrative and not based on published experimental or computational data.
When this compound undergoes a chemical reaction, computational chemistry can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the activation energy for each step can be determined, providing a detailed understanding of the reaction's kinetics and thermodynamics. For example, a computational study could elucidate the mechanism of a nucleophilic substitution reaction at the carbon atom bonded to the chlorine, revealing whether the reaction proceeds through a concerted or a stepwise mechanism.
Chemoinformatics and Structure-Activity Relationship (SAR) at a Theoretical Level
Theoretical and computational investigations play a pivotal role in modern drug discovery and materials science. For the compound this compound, these methods offer a powerful lens through which to explore its chemical properties and potential applications without the immediate need for extensive laboratory synthesis and testing. By leveraging chemoinformatics and computational modeling, researchers can predict the compound's behavior, understand its interactions with biological targets, and design novel derivatives with enhanced characteristics.
Ligand Design and Virtual Screening (focused on structural features, not biological outcome)
The design of new molecules based on a lead compound like this compound is a key aspect of computational chemistry. acs.org The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.govresearchgate.net The structural features of this compound—namely the chlorinated thiazole core and the flexible ethoxymethyl side chain—provide a versatile template for ligand design.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening would focus on identifying compounds with similar or complementary structural features. This process is not necessarily tied to a specific biological outcome at this stage but rather to the exploration of chemical space around the lead structure.
Structural Feature-Based Virtual Screening:
A virtual library of compounds can be generated by modifying the core structure of this compound. These modifications could include:
Substitution at the chlorine position: Replacing the chlorine atom with other halogens (F, Br, I) or small functional groups to modulate electronic properties.
Modification of the ethoxymethyl chain: Altering the length of the alkyl chain, introducing branching, or replacing the ether oxygen with other heteroatoms (S, N).
Introduction of substituents on the thiazole ring: Although the 4-position is the only unsubstituted carbon on the thiazole ring of the parent compound, derivatives could be designed with substituents at this position.
The following table illustrates a hypothetical set of structural descriptors that would be calculated for a virtual library of derivatives based on this compound. These descriptors are crucial for filtering and selecting compounds with desired physicochemical properties during virtual screening.
| Descriptor | Definition | Hypothetical Value for this compound | Potential for Ligand Design |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 177.64 g/mol | Can be controlled to stay within 'drug-like' ranges. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ~2.5 | Can be tuned by modifying the side chains to influence solubility and membrane permeability. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | 0 | Can be increased by introducing NH or OH groups to enhance target interactions. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | 3 (N, O, S) | Can be modified to optimize binding affinity with a biological target. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | 49.9 Ų | Can be adjusted to influence cell permeability. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | 3 | Can be altered to control conformational flexibility. |
These descriptors, among others, would be used to filter a virtual library to select compounds with a high degree of structural similarity or diversity, depending on the goals of the screening process. The aim is to identify novel molecular frameworks that retain the key structural elements of this compound while exploring new chemical space. nih.gov
Predictive Modeling of Chemical Space
Predictive modeling uses computational algorithms to build models that can predict the properties and activities of chemical compounds. For this compound and its derivatives, predictive models can be developed to explore their chemical space and to forecast their potential for various applications.
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.govresearchgate.net While the user instructions preclude a discussion of biological outcomes, QSAR models can also be built to predict properties like solubility, toxicity, or environmental fate based on structural descriptors.
For a hypothetical set of this compound analogs, a QSAR study would involve the following steps:
Data Set Generation: A series of analogs would be designed, and their structural descriptors (as in the table above) would be calculated.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to create a model that correlates the descriptors with a property of interest.
Model Validation: The predictive power of the model would be assessed using statistical metrics.
Pharmacophore Modeling:
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. A pharmacophore model for this compound would identify the key features of its structure, such as hydrogen bond acceptors, hydrophobic regions, and the spatial arrangement of these features. This model could then be used to search for other compounds that fit the same pharmacophore, even if they have a different underlying chemical scaffold.
Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide insights into its reactivity, stability, and electronic properties. nih.gov
The following table presents hypothetical data that could be generated from DFT calculations on this compound and its derivatives.
| Property | Definition | Hypothetical Value for this compound | Significance in Predictive Modeling |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. nih.gov |
| Dipole Moment | A measure of the polarity of the molecule. | ~2.1 D | Influences solubility and intermolecular interactions. |
| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Concentrated around the N, O, and Cl atoms. | Reveals reactive sites for electrophilic or nucleophilic attack. |
By systematically modifying the structure of this compound and calculating these properties, a predictive model of its chemical space can be constructed. This model would allow researchers to virtually explore the consequences of structural changes on the molecule's fundamental properties, guiding the synthesis of new compounds with tailored characteristics. researchgate.net
Q & A
Basic: How can reaction conditions be optimized for synthesizing 2-Chloro-5-(ethoxymethyl)thiazole?
Methodological Answer:
Optimization involves precise control of temperature, pH, and solvent systems. For example:
- Coupling Reactions : Use dichloromethane (DCM) as a solvent with triethylamine (TEA) as a base and coupling agents like EDC.HCl/HOBT to facilitate intermediate formation .
- Stepwise Monitoring : Employ thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm intermediate structures .
- Yield Improvement : Adjust stoichiometric ratios of reactants (e.g., ethoxymethyl precursors) and use inert atmospheres to minimize side reactions .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethoxymethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions (e.g., chloromethyl vs. ethoxymethyl groups) .
- Purity Assessment :
Advanced: How do structural modifications influence the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity, improving interactions with biological targets like enzymes or receptors .
- Ethoxymethyl Group : Increases lipophilicity, potentially enhancing membrane permeability in antimicrobial assays .
- SAR Studies :
- Synthesize analogs (e.g., replacing ethoxymethyl with triazole or phenyl groups) and test cytotoxicity against glioblastoma cells or microbial strains .
- Use QSAR models to correlate logP values with bioactivity trends .
Advanced: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solubility in solvents like ethanol or DCM based on polarity and hydrogen-bonding capacity .
- DFT Calculations : Predict collision cross-sections (CCS) for mass spectrometry applications and ionization efficiency .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity profiles .
Intermediate: How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 for antimicrobial tests) to minimize variability .
- Meta-Analysis : Compare datasets across studies, focusing on substituent effects (e.g., Cl vs. CF₃ groups) and cell-line specificity .
- Dose-Response Curves : Establish EC₅₀ values for cytotoxicity or inhibition to quantify potency differences .
Basic: What solvent systems optimize recrystallization of this compound?
Methodological Answer:
- Solvent Selection : Use ethanol or chloroform due to moderate solubility (e.g., 2–5 mg/mL at 25°C) and low polarity .
- Gradient Crystallization : Dissolve the compound in warm ethanol, then slowly add hexane to induce crystallization .
- Purity Check : Monitor crystal formation via polarized light microscopy to detect polymorphic variations .
Advanced: How does the ethoxymethyl group affect derivatization reactions of this compound?
Methodological Answer:
- Nucleophilic Substitution : The ethoxymethyl group’s electron-donating nature stabilizes transition states in SN2 reactions, enabling functionalization at the 2-chloro position .
- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd catalysts, boronic acids) to couple aryl groups at the 5-position .
- Stability Testing : Monitor degradation under acidic/basic conditions via LC-MS to identify labile bonds .
Advanced: What in vitro assays evaluate the antimicrobial potential of this compound derivatives?
Methodological Answer:
- Broth Microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal/fungicidal activity over 24 hours using colony-forming unit (CFU) counts .
- Biofilm Inhibition : Quantify biofilm biomass reduction via crystal violet staining in Candida albicans models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
